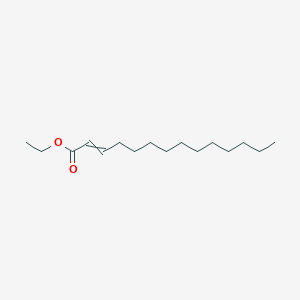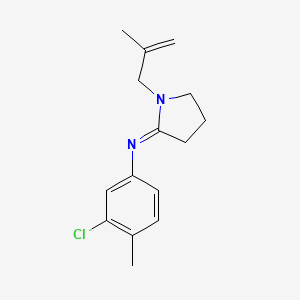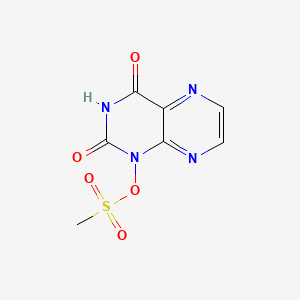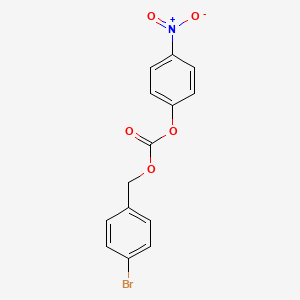
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a phenylprop-2-en-1-one moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidophenyl)-1-phenylprop-2-en-1-one typically involves the reaction of 4-azidobenzaldehyde with acetophenone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the presence of the azido group, which can be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Cycloaddition: The compound can undergo cycloaddition reactions, particularly with alkynes, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides and alkynes.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas are typical reducing agents.
Cycloaddition: Copper(I) catalysts and sometimes heat are used to facilitate the cycloaddition reactions.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Applications De Recherche Scientifique
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Azidophenyl)-1-phenylprop-2-en-1-one primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the compound can act as a photo-crosslinking agent, where the azido group forms reactive nitrenes upon exposure to UV light, enabling the formation of covalent bonds with nearby molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one is unique due to its combination of an azido group with a phenylprop-2-en-1-one moiety. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic organic chemistry. Its ability to form stable triazole rings and act as a photo-crosslinking agent further enhances its utility in various scientific and industrial applications.
Propriétés
Numéro CAS |
41657-71-0 |
|---|---|
Formule moléculaire |
C15H11N3O |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
3-(4-azidophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11N3O/c16-18-17-14-9-6-12(7-10-14)8-11-15(19)13-4-2-1-3-5-13/h1-11H |
Clé InChI |
UVNIWYMQSYQAIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)



![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)




